Brasilicardin B
Description
Propriétés
Formule moléculaire |
C44H66N2O15 |
|---|---|
Poids moléculaire |
863 g/mol |
Nom IUPAC |
(2S)-4-[(1S,4aS,4bS,6S,7S,8aS,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-aminobutanoic acid |
InChI |
InChI=1S/C44H66N2O15/c1-20-11-14-30-43(6,25(20)12-13-26(45)38(54)55)16-15-29-42(4,5)37(53)27(18-44(29,30)7)58-41-34(52)36(35(21(2)57-41)60-39(56)23-9-8-10-24(49)17-23)61-40-31(46-22(3)48)33(51)32(50)28(19-47)59-40/h8-11,17,21,25-37,40-41,47,49-53H,12-16,18-19,45H2,1-7H3,(H,46,48)(H,54,55)/t21-,25-,26-,27-,28+,29+,30-,31+,32+,33+,34+,35-,36-,37+,40-,41-,43-,44+/m0/s1 |
Clé InChI |
UXTLGDFTYRZDJZ-LLZWJAEPSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]3([C@H](CC[C@@]4([C@@H]3CC=C([C@@H]4CC[C@@H](C(=O)O)N)C)C)C([C@@H]2O)(C)C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CC3(C(CCC4(C3CC=C(C4CCC(C(=O)O)N)C)C)C(C2O)(C)C)C)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |
Synonymes |
brasilicardin B |
Origine du produit |
United States |
Applications De Recherche Scientifique
Biological Activities
Immunosuppressive Effects:
- Brasilicardin B has shown promising immunosuppressive activity in vitro and in vivo. Research indicates that it can inhibit the proliferation of T cells, which is crucial for organ transplantation and autoimmune disease treatments. In mixed lymphocyte reaction assays, Brasilicardin B exhibited significant potency, with IC50 values comparable to or better than established immunosuppressants .
Antitumor Properties:
- Recent studies have suggested that Brasilicardin B may also possess antitumor properties. It targets the LAT1 amino acid transporter, which is implicated in cancer cell proliferation. By inhibiting this transporter, Brasilicardin B may induce stress responses in cancer cells, leading to reduced growth and survival rates .
Production Advances
Sustainable production methods for Brasilicardin B have been a focus of recent research:
- Heterologous Expression Systems: Advances in genetic engineering have allowed for the heterologous expression of the brasilicardin biosynthetic gene cluster in non-pathogenic bacterial strains. This method significantly improves yield compared to traditional fermentation processes .
- Semi-Synthetic Approaches: Researchers have developed semi-synthetic routes that allow for the efficient conversion of precursor compounds into Brasilicardin B. These methods facilitate the generation of derivatives for structure-activity relationship studies, optimizing pharmacological properties .
Case Studies
Several case studies illustrate the applications and effectiveness of Brasilicardin B:
| Study | Focus | Findings |
|---|---|---|
| Usui et al. (2021) | Immunosuppressive Activity | Demonstrated that Brasilicardin B inhibits T cell activation through LAT1 inhibition, with significant potency in vitro. |
| Botas et al. (2024) | Production Methods | Reported successful heterologous expression systems yielding higher quantities of Brasilicardin derivatives, including Brasilicardin B. |
| Schwarz et al. (2024) | Regulatory Mechanisms | Investigated regulatory proteins affecting brasilicardin biosynthesis; findings suggest that manipulating these regulators can enhance production levels significantly. |
Q & A
Q. What are the key biosynthetic genes and regulatory elements involved in Brasilicardin B production?
Brasilicardin B biosynthesis is governed by the bra0-bra12 gene cluster (Bra-BGC) in Nocardia terpenica. Critical regulators include Bra12 (a positive activator) and SdpR (a negative repressor). Deletion of bra12 abolishes production, while its overexpression increases yields by 296% in heterologous hosts like Amycolatopsis japonicum. Conversely, SdpR deletion enhances production by 397%, indicating its inhibitory role . Standard methods to identify these genes include fosmid-based heterologous expression systems and promoter activity assays using luminescence reporters .
Q. What analytical methods are recommended for quantifying Brasilicardin B and its intermediates?
High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is the gold standard for quantifying brasilicardin congeners. For non-radioactive detection of precursors like mycolic acid, thin-layer chromatography (TLC) with optimized extraction protocols (e.g., using chloroform/methanol gradients) is effective . Ensure calibration curves are validated against synthetic standards to resolve co-elution issues .
Q. How can researchers establish a heterologous production system for Brasilicardin B?
Use Amycolatopsis japonicum as a heterologous host due to its genetic tractability and compatibility with N. terpenica biosynthetic machinery. Transfer the bcaAB01 fosmid (containing Bra-BGC) into A. japonicum via conjugation. Monitor production using plasmid pPS1, which retains minimal essential genes (bra0-bra12) and maintains yield fidelity .
Advanced Research Questions
Q. How do transcriptional regulators Bra12 and SdpR mechanistically control Bra-BGC expression?
Bra12 directly binds to promoters of bra0-bra1 and bra1 to activate transcription, while SdpR represses these promoters. Electrophoretic mobility shift assays (EMSAs) confirm DNA-protein interactions. To dissect their roles, construct knockout mutants (Δbra12, ΔsdpR) or overexpression strains (e.g., ermEp-driven plasmids) and compare promoter activities via luminescence assays . Contradictions in regulator effects (e.g., SdpR’s variable repression across hosts) may arise from host-specific post-translational modifications .
Q. What experimental strategies resolve low yields in heterologous Brasilicardin B production?
Low yields often stem from inefficient precursor supply or regulatory incompatibilities. To address this:
- Precursor engineering : Overexpress acc genes (acetyl-CoA carboxylase) to enhance malonyl-CoA pools.
- Regulatory tuning : Co-express bra12 with Bra-BGC while deleting sdpR to maximize pathway activation.
- Culture optimization : Use starch-rich media and phased fermentation (11-day incubation) to mimic native N. terpenica conditions .
Q. How should researchers handle contradictory data in brasilicardin congener profiles across studies?
Discrepancies in congener ratios (e.g., Brasilicardin A vs. B) may arise from strain-specific Bra-BGC methylation or incomplete pathway reconstitution. To reconcile
- Perform comparative metabolomics using identical HPLC/MS parameters.
- Validate gene cluster integrity via sequencing after heterologous transfer.
- Reference Schwarz et al. (2018a) for baseline production benchmarks in A. japonicum .
Q. What methodologies identify novel regulators in the Bra-BGC network?
Combine chromatin immunoprecipitation sequencing (ChIP-seq) with RNA-seq to map transcriptional regulators binding to Bra-BGC. Prioritize candidates like KstR (TetR family) or OmpR (excluded due to lack of binding evidence). Use EMSAs to confirm interactions and lux-reporter strains to quantify promoter modulation .
Methodological Best Practices
- Data validation : Include biological triplicates and technical replicates in HPLC/MS analyses to account for instrumental variability .
- Gene editing : Use CRISPR/Cas9 for precise Bra-BGC modifications in N. terpenica, though low genetic tractability may require alternative hosts .
- Literature benchmarking : Cross-reference production yields and regulatory mechanisms against Schwarz et al. (2018a/c) and Wolański et al. (2024) to ensure methodological alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
